Benzo(h)quinoline-5,6-oxide
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Overview
Description
Benzo(h)quinoline-5,6-oxide is a heterocyclic aromatic compound that belongs to the class of quinolines It is characterized by the fusion of a benzene ring with a quinoline structure, with an oxide group at the 5,6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(h)quinoline-5,6-oxide can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method includes the oxidative dehydrogenation of tetrahydroquinolines using catalysts like cobalt oxide under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize costs.
Chemical Reactions Analysis
Types of Reactions: Benzo(h)quinoline-5,6-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt oxide and titanium dioxide are commonly used.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, Grignard reagents, and organolithium compounds.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
Benzo(h)quinoline-5,6-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Benzo(h)quinoline-5,6-oxide exerts its effects involves several molecular targets and pathways:
Anticancer Activity: It induces oxidative stress-mediated DNA damage, leading to apoptosis in cancer cells.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Benzo(h)quinoline-5,6-oxide can be compared with other similar compounds such as:
Benzo(f)quinoline: Another quinoline derivative with similar structural features but different biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties and applications.
Quinoline N-oxides: Compounds with an oxide group at different positions on the quinoline ring, exhibiting varied reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the oxide group at the 5,6-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
65115-89-1 |
---|---|
Molecular Formula |
C13H7NO |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-oxa-9-azatetracyclo[9.4.0.02,4.05,10]pentadeca-1(15),2(4),5(10),6,8,11,13-heptaene |
InChI |
InChI=1S/C13H7NO/c1-2-5-9-8(4-1)11-10(6-3-7-14-11)13-12(9)15-13/h1-7H |
InChI Key |
UVDYEQMUOSTCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2O4 |
Origin of Product |
United States |
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